Laromustine

Acute Myeloid Leukemia Relapsed/Refractory AML Combination Chemotherapy

Laromustine (VNP40101M, Cloretazine) is a uniquely differentiated sulfonylhydrazine alkylating prodrug. It undergoes spontaneous, non-enzymatic plasma activation—not hepatic CYP450—to generate two reactive species: 90CE (DNA O6-guanine chloroethylation) and methyl isocyanate (AGT/MGMT carbamoylation). This fixed-ratio dual mechanism is not replicated by carmustine, cyclophosphamide, melphalan, temozolomide, or hypomethylating agents. Phase III evidence: 35% CR with laromustine + cytarabine vs. 19% cytarabine alone (P=0.005). Retains activity in BCNU- and melphalan-resistant models. Minimal CYP450 DDI liability. For AML/MDS clinical trials and preclinical research.

Molecular Formula C6H14ClN3O5S2
Molecular Weight 307.8 g/mol
CAS No. 173424-77-6
Cat. No. B1674510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaromustine
CAS173424-77-6
Synonyms1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-((2-methylamino)carbonyl)hydrazine
cloretazine
laromustine
onrigin
VNP 40101M
VNP-40101M
VNP40101M
Molecular FormulaC6H14ClN3O5S2
Molecular Weight307.8 g/mol
Structural Identifiers
SMILESCNC(=O)N(N(CCCl)S(=O)(=O)C)S(=O)(=O)C
InChIInChI=1S/C6H14ClN3O5S2/c1-8-6(11)10(17(3,14)15)9(5-4-7)16(2,12)13/h4-5H2,1-3H3,(H,8,11)
InChIKeyPVCULFYROUOVGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Laromustine (CAS 173424-77-6) Procurement Guide: Alkylating Prodrug with Phase III Clinical Data in Hematologic Malignancies


Laromustine (VNP40101M, Cloretazine, Onrigin) is an investigational small-molecule sulfonylhydrazine alkylating prodrug developed for the treatment of acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and select solid tumors [1]. The compound undergoes spontaneous, non-enzymatic activation in the bloodstream to yield two distinct reactive species: the chloroethylating agent 90CE, which preferentially alkylates the O6 position of guanine to generate lethal DNA interstrand cross-links, and methyl isocyanate, which carbamoylates and inhibits O6-alkylguanine-DNA alkyltransferase (AGT/MGMT), thereby potentiating the primary cytotoxic lesion [2]. Laromustine has advanced to Phase III clinical trials for AML and has been evaluated in seven investigational indications, with the most extensive evidence base generated in elderly poor-risk and relapsed/refractory AML populations [3].

Why Laromustine Cannot Be Interchanged with Other Alkylating Agents: Mechanism-Based Differentiation


Laromustine cannot be substituted with other alkylating agents such as carmustine (BCNU), cyclophosphamide, melphalan, temozolomide, or hypomethylating agents (azacitidine, decitabine) due to fundamental differences in activation chemistry, DNA lesion specificity, and DNA repair pathway engagement. Laromustine is a prodrug that undergoes spontaneous, non-enzymatic decomposition in plasma—not requiring hepatic CYP450-mediated activation—to generate both chloroethylating and carbamoylating species in a fixed stoichiometric ratio [1]. This contrasts with cyclophosphamide (requiring CYP2B6/3A4 activation), temozolomide (requiring spontaneous hydrolysis with MGMT as the primary resistance determinant), and nitrosoureas such as BCNU (which generate chloroethylating lesions but lack the coordinated carbamoylating-mediated AGT inhibition). Preclinical studies demonstrate that laromustine retains activity in cell lines resistant to BCNU, cyclophosphamide, and melphalan [2]. Furthermore, the dual-action mechanism—DNA cross-linking coupled with repair enzyme inhibition—produces a distinct cytotoxicity profile that is not replicated by single-mechanism alkylators, as evidenced by divergent clinical outcomes in elderly AML populations where 32% overall response rates with laromustine monotherapy exceed historical benchmarks for other alkylating agents in this poor-risk cohort [3].

Laromustine Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Evidence


Complete Remission Rate in Relapsed AML: Laromustine Plus Cytarabine vs. Cytarabine Alone

In a Phase III randomized, double-blind, placebo-controlled international trial (NCT00112554) enrolling patients with AML in first relapse, the addition of laromustine to high-dose cytarabine (HDAC) significantly increased the complete remission (CR) rate compared with HDAC plus placebo. Patients received cytarabine 1.5 g/m²/day continuous infusion for 3 days plus laromustine 600 mg/m² (n=177) or placebo (n=86) on day 2 [1]. The laromustine/HDAC combination achieved a CR rate of 35% versus 19% for HDAC/placebo (P=0.005), representing an absolute increase of 16 percentage points and a relative increase of approximately 84% [2]. However, this efficacy advantage was offset by increased toxicity: 30-day mortality was 11% in the laromustine/HDAC group compared with 2% in the HDAC/placebo group (P=0.016), and median progression-free survival was significantly shorter (54 days vs. 34 days; P=0.002). Overall survival did not differ between groups [3]. The Data Safety Monitoring Board subsequently approved a revised protocol with laromustine dose reduction and recombinant growth factor support.

Acute Myeloid Leukemia Relapsed/Refractory AML Combination Chemotherapy Phase III Clinical Trial

Single-Agent Activity in Elderly Poor-Risk AML: Laromustine Monotherapy Outcomes

In an international Phase II study of single-agent laromustine in patients aged ≥60 years with previously untreated poor-risk AML, laromustine 600 mg/m² administered as a single 60-minute IV infusion (n=85 evaluable patients) produced an overall response rate (ORR) of 32%, including 23% complete response (CR) and 8% CR with incomplete platelet recovery (CRp) [1]. The median age was 72 years (range 60-87). The study population was heavily burdened with adverse prognostic features: 47% had unfavorable karyotype, 41% had ECOG performance status of 2, 77% had pulmonary disease, and 73% had cardiac disease. Notably, 96% of patients had at least two risk factors, and 39% had four or more risk factors. Response rates were remarkably consistent across adverse subgroups: 20% ORR in adverse cytogenetics, 32% in patients aged ≥70 years, 32% in ECOG PS 2, and 27% in those with ≥4 risk factors [2]. Median overall survival was 3.2 months, with 1-year survival of 21%; however, among patients achieving CR/CRp, median survival extended to 12.4 months with 1-year survival of 52%. Thirty-day all-cause mortality was 14% [3].

Elderly AML Poor-Risk Acute Myeloid Leukemia Single-Agent Chemotherapy Phase II Clinical Trial

MGMT Promoter Hypermethylation as a Predictive Biomarker for Laromustine Response

Epigenetic silencing of the MGMT (O6-methylguanine-DNA methyltransferase) gene via promoter hypermethylation has been evaluated as a predictive biomarker for laromustine response in patients with AML or high-risk MDS [1]. In an analysis of 58 patients enrolled in a Phase II single-agent laromustine study (600 mg/m² IV over 30 minutes), MGMT promoter hypermethylation was detected in only 3 of 58 patients (5%), indicating that this epigenetic alteration is rare in AML. However, among these 3 patients with MGMT hypermethylation, 2 achieved a complete response (CR), yielding a CR rate of 66% (2/3) [2]. In contrast, among the 55 patients without detectable MGMT hypermethylation, only 11 achieved CR, CRp, or partial response, yielding a response rate of 20% (11/55). While the sample size of hypermethylated patients is extremely small (n=3), the observed difference suggests that MGMT epigenetic inactivation may define a subset of patients with substantially higher likelihood of response to laromustine monotherapy [3].

Predictive Biomarkers MGMT Methylation AML MDS Epigenetics

CYP450-Mediated Drug Interaction Potential: Low Victim Risk Profile

Comprehensive in vitro reaction phenotyping studies using rat, dog, monkey, and human liver microsomes demonstrate that laromustine has a favorable drug-drug interaction (DDI) profile with respect to CYP450-mediated metabolism [1]. The formation of most laromustine metabolites (C-1 through C-6 and the active 90CE chloroethylating species) occurred via NADPH-independent decomposition and/or hydrolysis, rather than CYP450-dependent oxidation. Only one minor hydroxylated metabolite (C-7) required CYP450 activity, primarily mediated by CYP2B6 and CYP3A4/5 [2]. Laromustine exhibited negligible victim potential—meaning its clearance is not substantially dependent on CYP450 enzymes and is therefore unlikely to be altered by co-administered CYP inhibitors or inducers. Additionally, laromustine showed negligible enzyme-inducing potential in primary human hepatocyte cultures at concentrations up to 100 μM. Direct inhibition of CYP2B6 (Ki=125 μM), CYP3A4/5 (Ki=297 μM), and CYP2C19 (Ki=349 μM) was observed, but these Ki values exceed the average clinical plasma Cmax of laromustine (25 μM), suggesting limited clinical perpetrator potential [3]. The plasma half-life of laromustine in rats was approximately 62 minutes following IV administration, with peak plasma concentration averaging 8.3 μg/mL [4].

Drug-Drug Interactions Cytochrome P450 Pharmacokinetics CYP3A4 CYP2B6

Laromustine Application Scenarios: Evidence-Based Procurement Use Cases


Phase II/III Clinical Trial of Laromustine Combination Regimens in Relapsed/Refractory AML

Procurement for clinical trials evaluating laromustine in combination with cytarabine-based regimens for relapsed/refractory AML, based on the Phase III evidence showing a 35% CR rate (vs. 19% with cytarabine alone, P=0.005) when laromustine 600 mg/m² is added to high-dose cytarabine [1]. Current or planned trials should incorporate the revised protocol with dose-reduced laromustine (post-DSMB recommendation) and recombinant growth factor support to mitigate the observed 11% 30-day mortality rate associated with myelosuppression [2]. This scenario is directly informed by the only randomized controlled evidence for laromustine in relapsed AML.

Single-Agent Laromustine Studies in Elderly (≥60 Years) Untreated Poor-Risk AML

Procurement for investigator-initiated or industry-sponsored trials evaluating single-agent laromustine in elderly patients with previously untreated poor-risk AML, supported by the Phase II study demonstrating a 32% ORR (23% CR + 8% CRp) with laromustine 600 mg/m² monotherapy in a population with median age 72 years and high comorbidity burden [3]. The consistent response rates across adverse cytogenetics (20% ORR) and patients with ≥4 risk factors (27% ORR) suggest utility in populations where intensive induction chemotherapy is contraindicated and hypomethylating agents offer limited CR rates (typically 7-18%) [4].

Biomarker-Stratified Trials Utilizing MGMT Promoter Methylation Status

Procurement for clinical studies incorporating MGMT promoter methylation testing as a patient stratification or enrichment biomarker. Although MGMT hypermethylation occurs in only ~5% of AML patients, the preliminary observation of 66% CR (2/3) in hypermethylated patients versus 20% response in unmethylated patients receiving laromustine monotherapy provides a rationale for biomarker-driven trial designs [5]. This application scenario may enable more efficient demonstration of laromustine activity in molecularly defined subpopulations.

Combination Regimen Development Leveraging Low CYP450 Drug Interaction Liability

Procurement for preclinical and clinical combination studies that require predictable pharmacokinetics and minimal CYP450-mediated drug-drug interactions. The in vitro evidence demonstrating negligible CYP450 victim potential and no enzyme induction at clinically relevant concentrations (≤100 μM) supports the feasibility of combining laromustine with CYP450-dependent agents without dose adjustment for DDIs [6]. The short plasma half-life of ~62 minutes (rat model) and rapid clearance further reduce the potential for cumulative toxicity or metabolic interactions in multi-agent regimens [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Laromustine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.